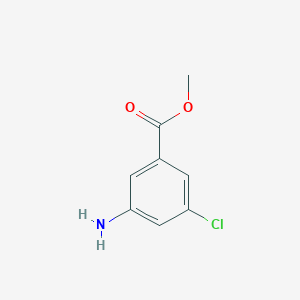

Methyl 3-amino-5-chlorobenzoate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-amino-5-chlorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO2/c1-12-8(11)5-2-6(9)4-7(10)3-5/h2-4H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORKTXZHKYFWCRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC(=C1)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00680962 | |

| Record name | Methyl 3-amino-5-chlorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00680962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21961-31-9 | |

| Record name | Benzoic acid, 3-amino-5-chloro-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21961-31-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 3-amino-5-chlorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00680962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 3-amino-5-chlorobenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Methyl 3-amino-5-chlorobenzoate chemical structure and CAS number

An In-Depth Technical Guide to Methyl 3-amino-5-chlorobenzoate: Synthesis, Characterization, and Application in Drug Discovery

As a foundational building block in medicinal chemistry and organic synthesis, this compound presents a unique scaffold for the development of novel therapeutics. Its substituted aniline structure is a versatile starting point for creating complex molecules with specific biological activities. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and insights into its application for researchers, scientists, and drug development professionals.

Core Identification and Chemical Structure

This compound is an aromatic organic compound featuring a benzene ring substituted with an amino group, a chlorine atom, and a methyl ester group at positions 3, 5, and 1, respectively.

The spatial arrangement of these functional groups—an electron-donating amine and an electron-withdrawing chlorine and methyl ester—creates a distinct electronic profile that influences its reactivity and potential for molecular interactions.

Caption: Chemical structure of this compound.

Synonyms

This compound is also known by several other names in literature and commercial catalogs, including:

-

Benzoic acid, 3-amino-5-chloro-, methyl ester[1]

-

3-Amino-5-chlorobenzoic acid methyl ester[1]

-

methyl 5-chloro-3-aminobenzoate[1]

-

5-Carbomethoxy-3-chloroaniline[1]

Physicochemical Properties

A summary of the key physicochemical properties is crucial for handling, reaction setup, and purification.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 21961-31-9 | PubChem, Sigma-Aldrich[1] |

| Molecular Formula | C₈H₈ClNO₂ | PubChem[1][4] |

| Molecular Weight | 185.61 g/mol | PubChem, Sigma-Aldrich[1] |

| SMILES | COC(=O)C1=CC(=CC(=C1)Cl)N | PubChem[1] |

| InChIKey | ORKTXZHKYFWCRB-UHFFFAOYSA-N | PubChem[1] |

| Predicted XlogP | 2.1 | PubChemLite[4] |

| Storage | Keep in dark place, inert atmosphere, room temperature | BLD Pharm[3] |

Synthesis and Purification Protocol

The synthesis of this compound can be efficiently achieved via a two-step process starting from 3-aminobenzoic acid. This pathway involves an electrophilic aromatic substitution (chlorination) followed by an acid-catalyzed esterification. This approach is adapted from established methodologies for similar substituted anthranilic acid esters.[5]

Caption: Two-step synthesis workflow for this compound.

Step 1: Synthesis of 3-Amino-5-chlorobenzoic acid

Rationale: The first step is the regioselective chlorination of 3-aminobenzoic acid. The amino group is a strong activating, ortho-, para-director. The carboxylic acid group is a deactivating, meta-director. Therefore, electrophilic substitution is directed to the positions ortho and para to the amino group (positions 2, 4, and 6) and meta to the carboxyl group (position 5). The position C5 is sterically accessible and electronically favored, making it a primary site for substitution. N-Chlorosuccinimide (NCS) is chosen as a mild and effective chlorinating agent for activated aromatic rings, minimizing over-chlorination. Dimethylformamide (DMF) serves as a suitable polar aprotic solvent.[5]

Methodology:

-

In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-aminobenzoic acid (13.7 g, 100 mmol) in DMF (80 mL).

-

To this solution, add N-Chlorosuccinimide (13.35 g, 100 mmol) portion-wise over 15 minutes, monitoring for any exotherm.

-

Heat the reaction mixture to 80-90 °C and stir for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

After completion, cool the reaction mixture to room temperature and pour it slowly into 400 mL of ice-cold water with vigorous stirring.

-

A precipitate will form. Collect the solid by vacuum filtration and wash it thoroughly with cold water (3 x 100 mL) to remove residual DMF and succinimide.

-

Dry the collected solid under vacuum to yield 3-amino-5-chlorobenzoic acid. The product can be used in the next step without further purification if TLC shows sufficient purity.

Step 2: Synthesis of this compound

Rationale: The second step is the Fischer esterification of the carboxylic acid intermediate. This is an acid-catalyzed reaction where methanol acts as both the solvent and the nucleophile. A strong acid catalyst, such as sulfuric acid, is required to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity for attack by the weakly nucleophilic methanol. The reaction is reversible, so using a large excess of methanol helps drive the equilibrium towards the product side.[5]

Methodology:

-

Suspend the crude 3-amino-5-chlorobenzoic acid (17.1 g, ~100 mmol) in methanol (150 mL) in a 500 mL round-bottom flask.

-

Cool the suspension in an ice bath and slowly add concentrated sulfuric acid (5 mL) dropwise with stirring.

-

Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 65 °C) for 8-12 hours. Monitor the reaction by TLC.

-

Once the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in ethyl acetate (200 mL) and carefully transfer it to a separatory funnel.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 100 mL) to neutralize the acid catalyst, followed by brine (1 x 100 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude solid by recrystallization from an ethanol/water mixture or by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield pure this compound.

Role in Medicinal Chemistry and Drug Discovery

Substituted anilines like this compound are privileged scaffolds in drug discovery. The amine functional group serves as a key handle for a variety of chemical transformations, most notably amide bond formation, allowing for the extension of the molecular structure.

-

Scaffold for SAR Studies : The defined substitution pattern allows medicinal chemists to systematically probe structure-activity relationships (SAR). The chlorine at the 5-position can engage in halogen bonding or occupy a hydrophobic pocket in a target protein. The amine at the 3-position provides a vector for introducing diverse side chains.

-

Bioisosteric Replacement : This molecule can serve as a bioisostere for other substituted aromatic systems. For instance, the related compound 2-amino-5-chlorobenzoic acid is a precursor in the synthesis of certain benzodiazepines like Diazepam.[6]

-

Kinase Inhibitor Development : The aminobenzoic acid framework is a common feature in kinase inhibitors. The amine can form critical hydrogen bonds with the hinge region of the kinase active site, a common binding motif. The development of PAK4 inhibitors from 6-chloroquinazoline derivatives highlights the utility of this chemical space.[6]

-

The "Magic Methyl" Analogy : While this molecule contains a methyl ester, the principle of small alkyl groups influencing pharmacology is relevant. The strategic placement of methyl groups—often termed the "magic methyl" effect—can profoundly impact a compound's metabolic stability, binding affinity, and selectivity by altering its conformation or blocking sites of metabolism.[7] The methyl ester in this compound similarly modulates properties like solubility and cell permeability compared to the parent carboxylic acid.

Spectroscopic Characterization

Structural confirmation of the synthesized product is paramount. The following are the expected spectroscopic signatures for this compound.

-

¹H NMR : The proton NMR spectrum should display distinct signals for the aromatic protons, the amine protons, and the methyl ester protons. The three aromatic protons will appear as three separate signals (doublet of doublets or triplets) in the aromatic region (approx. 6.8-7.5 ppm). The amine (-NH₂) protons will show a broad singlet (approx. 4.0-5.0 ppm), and the methyl ester (-OCH₃) protons will be a sharp singlet at around 3.8 ppm.

-

¹³C NMR : The carbon NMR will show eight distinct signals corresponding to the eight carbon atoms in the molecule, including the carbonyl carbon of the ester (approx. 166 ppm) and the six aromatic carbons (approx. 110-150 ppm).

-

Infrared (IR) Spectroscopy : The IR spectrum will exhibit characteristic absorption bands. Key peaks include N-H stretching for the primary amine (two bands around 3350-3450 cm⁻¹), C=O stretching for the ester (around 1720 cm⁻¹), C-O stretching (around 1250 cm⁻¹), and C-Cl stretching (around 700-800 cm⁻¹).

-

Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) would show the protonated molecular ion [M+H]⁺ at m/z 186.03. A characteristic isotopic pattern for the presence of one chlorine atom ([M+H]⁺ and [M+2+H]⁺ in an approximate 3:1 ratio) would be definitive confirmation.[4]

Safety and Handling

This compound is associated with several hazards and should be handled with appropriate care in a laboratory setting.

-

Hazard Statements : According to the Globally Harmonized System (GHS), this chemical is classified with the following hazards:

-

Precautions :

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Store in a tightly sealed container in a cool, dry, and dark place under an inert atmosphere.[3]

-

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

precisionFDA. (n.d.). This compound HYDROCHLORIDE. U.S. Food and Drug Administration. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C8H8ClNO2). Retrieved from [Link]

- Google Patents. (2024). CN119143618A - Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid.

- Google Patents. (2021). CN112778147A - Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid.

- Supporting Information. (n.d.). Characterization data. Retrieved from a supporting information document.

-

PubChem. (n.d.). Methyl 2-amino-5-chlorobenzoate. National Center for Biotechnology Information. Retrieved from [Link]

-

Patsnap. (n.d.). Method for preparing 2-amino-5-chloro-3-methylbenzoic acid. Eureka. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Critical Role of Methyl 2-Amino-5-Chlorobenzoate in Modern Pharmaceutical Synthesis. Retrieved from [Link]

-

Shi, Y. B., et al. (2010). Methyl 2-amino-5-chlorobenzoate. ResearchGate. Retrieved from [Link]

-

Shi, Y. B., et al. (2010). Methyl 2-amino-5-chlorobenzoate. National Center for Biotechnology Information. Retrieved from [Link]

-

Moreira, R., et al. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. This compound | C8H8ClNO2 | CID 52987785 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 21961-31-9|this compound|BLD Pharm [bldpharm.com]

- 4. PubChemLite - this compound (C8H8ClNO2) [pubchemlite.lcsb.uni.lu]

- 5. Methyl 2-amino-5-chlorobenzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Page loading... [guidechem.com]

- 7. The Magic Methyl and Its Tricks in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Analysis of Methyl 3-amino-5-chlorobenzoate: A Technical Guide for Drug Development Professionals

Introduction: The Role of Spectroscopic Characterization in Pharmaceutical Development

In the landscape of modern drug discovery and development, the unambiguous structural elucidation of intermediates and active pharmaceutical ingredients (APIs) is a cornerstone of regulatory compliance and clinical success. Among the suite of analytical techniques employed for this purpose, Nuclear Magnetic Resonance (NMR) spectroscopy stands out for its ability to provide a detailed atomic-level map of molecular structure. This guide provides an in-depth technical overview of the ¹H and ¹³C NMR spectroscopic data for Methyl 3-amino-5-chlorobenzoate, a key building block in the synthesis of various pharmaceutical agents. Our focus extends beyond a mere presentation of data, aiming to provide a framework for rational interpretation, grounded in the principles of chemical structure and magnetic resonance.

Foundational Principles of NMR Spectroscopy for Aromatic Systems

The interpretation of NMR spectra for substituted benzene derivatives like this compound is governed by the electronic environment of each nucleus. The chemical shift (δ), reported in parts per million (ppm), is highly sensitive to the shielding and deshielding effects of substituents on the aromatic ring.

-

¹H NMR Spectroscopy : Protons directly attached to an aromatic ring typically resonate in the downfield region of the spectrum (δ 6.5-8.5 ppm)[1]. This is due to the "ring current" effect, where the delocalized π-electrons of the aromatic system induce a local magnetic field that reinforces the external applied field in the vicinity of the protons, thus deshielding them[2]. The substituent effects are additive and predictable; electron-donating groups (like -NH₂) tend to shield aromatic protons, shifting them upfield, while electron-withdrawing groups (like -Cl and -COOCH₃) deshield them, causing a downfield shift.

-

¹³C NMR Spectroscopy : Aromatic carbons resonate in a characteristic window of approximately 120-150 ppm[2]. Similar to proton NMR, the chemical shifts of the carbon atoms are influenced by the electronic nature of the substituents. The carbon atom directly attached to a substituent (ipso-carbon) experiences the most significant shift, while the ortho, meta, and para positions are also affected to varying degrees.

Spectroscopic Data for this compound

Predicted ¹H and ¹³C NMR Data

The following tables summarize the predicted NMR spectral data for this compound. The predictions were performed using advanced computational models, and the solvent is assumed to be deuterated chloroform (CDCl₃), a common solvent for NMR analysis of small organic molecules.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | 7.5 - 7.6 | t (triplet) | ~2.0 |

| H-4 | 7.0 - 7.1 | t (triplet) | ~2.0 |

| H-6 | 7.2 - 7.3 | t (triplet) | ~2.0 |

| NH₂ | ~4.0 | br s (broad singlet) | - |

| OCH₃ | ~3.9 | s (singlet) | - |

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O | ~166 |

| C-3 (-NH₂) | ~147 |

| C-5 (-Cl) | ~135 |

| C-1 (-COOCH₃) | ~132 |

| C-6 | ~120 |

| C-2 | ~119 |

| C-4 | ~115 |

| OCH₃ | ~52 |

In-depth Spectral Interpretation and Rationale

The predicted chemical shifts and splitting patterns can be rationalized by considering the electronic contributions of the substituents on the benzene ring.

¹H NMR Spectrum Analysis

-

Aromatic Protons (H-2, H-4, H-6) : The three protons on the aromatic ring are expected to appear as closely spaced multiplets. In this 1,3,5-substitution pattern, the protons are meta to each other. Meta coupling (⁴J) is typically small, on the order of 2-3 Hz. This would result in each aromatic proton appearing as a narrow triplet (or more accurately, a triplet of triplets with very similar coupling constants). The relative chemical shifts are determined by the combined electronic effects of the substituents. The ester and chloro groups are electron-withdrawing, while the amino group is electron-donating.

-

Amino Protons (NH₂) : The protons of the amino group are expected to appear as a broad singlet. The chemical shift can be variable and is dependent on concentration, temperature, and solvent. The broadness arises from quadrupole broadening from the nitrogen atom and potential chemical exchange with trace amounts of water.

-

Methyl Protons (OCH₃) : The three protons of the methyl ester group are in an identical chemical environment and are not coupled to any other protons, hence they appear as a sharp singlet. Their chemical shift around 3.9 ppm is characteristic for methyl esters.

¹³C NMR Spectrum Analysis

-

Carbonyl Carbon (C=O) : The carbonyl carbon of the ester group is highly deshielded and appears far downfield, as is typical for this functional group.

-

Substituted Aromatic Carbons (C-1, C-3, C-5) : The carbons directly attached to the substituents (ipso-carbons) show significant shifts. The carbon bearing the amino group (C-3) is shifted downfield due to the nitrogen's electronegativity, while the carbon attached to the chlorine (C-5) is also deshielded. The carbon attached to the ester group (C-1) is also found in this region.

-

Unsubstituted Aromatic Carbons (C-2, C-4, C-6) : These carbons appear in the expected aromatic region. Their precise chemical shifts are a result of the combined shielding and deshielding effects of the three substituents around the ring.

Experimental Protocol for NMR Data Acquisition

The acquisition of high-quality NMR data is paramount for accurate structural verification. The following protocol outlines a robust methodology for obtaining ¹H and ¹³C NMR spectra of this compound. This protocol is designed to be a self-validating system, ensuring data integrity and reproducibility.

Sample Preparation

The quality of the NMR spectrum is critically dependent on proper sample preparation.[3]

-

Material Weighing : Accurately weigh 5-10 mg of this compound for ¹H NMR, and 20-50 mg for ¹³C NMR.[4]

-

Solvent Selection : Use a high-purity deuterated solvent. Deuterated chloroform (CDCl₃) is a common first choice for small organic molecules due to its good dissolving power and relatively simple residual solvent peak. The choice of solvent can influence chemical shifts, so consistency is key when comparing spectra.[5][6]

-

Dissolution : Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial. Ensure complete dissolution.

-

Internal Standard : Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).[7]

-

Transfer to NMR Tube : Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a high-quality, clean 5 mm NMR tube to remove any particulate matter.[8]

-

Capping and Labeling : Cap the NMR tube securely and label it clearly.

Caption: Workflow for preparing a high-quality NMR sample.

NMR Spectrometer Setup and Data Acquisition

The following steps assume the use of a modern high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Instrument Preparation : Insert the sample into the spectrometer. Lock the field frequency using the deuterium signal from the solvent.

-

Tuning and Matching : Tune and match the probe for the nucleus being observed (¹H or ¹³C) to ensure optimal sensitivity and pulse performance.

-

Shimming : Shim the magnetic field to achieve high homogeneity, resulting in sharp, symmetrical peaks. This is an iterative process, often automated on modern instruments.

Caption: Key steps in setting up the NMR spectrometer.

¹H NMR Acquisition Parameters

-

Pulse Program : Use a standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Spectral Width : Set a spectral width of approximately 12-16 ppm, centered around 6-8 ppm.

-

Acquisition Time : An acquisition time of 2-4 seconds is recommended for good digital resolution.

-

Relaxation Delay : A relaxation delay of 1-2 seconds is typically sufficient.

-

Number of Scans : For a sample of this concentration, 8 to 16 scans should provide an excellent signal-to-noise ratio.

¹³C NMR Acquisition Parameters

-

Pulse Program : A standard single-pulse experiment with proton decoupling is used.

-

Spectral Width : A spectral width of 200-240 ppm is standard for covering the full range of carbon chemical shifts.

-

Acquisition Time : An acquisition time of 1-2 seconds is appropriate.

-

Relaxation Delay : A relaxation delay of 2 seconds is a good starting point.

-

Number of Scans : Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) may be required to achieve a good signal-to-noise ratio.

Conclusion

References

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

-

Bothner-By, A. A., & Glick, R. E. (1957). Solvent Effects in Nuclear Magnetic Resonance Spectra. The Journal of Chemical Physics, 26(6), 1651-1654. [Link]

-

Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

MIT OpenCourseWare. (n.d.). 8.1 - FT-NMR Sample Preparation Guide. Retrieved from [Link]

-

University of Ottawa. (n.d.). How to make an NMR sample. Retrieved from [Link]

-

University of California, Riverside. (n.d.). Sample Preparation. Retrieved from [Link]

-

Sychrovský, V., Gräfenstein, J., & Cremer, D. (2009). Computational Analysis of Solvent Effects in NMR Spectroscopy. The Journal of Physical Chemistry A, 113(49), 13742–13753. [Link]

-

TheElkchemist. (2021, September 17). Interpreting H-NMR Spectra Aromatic Molecule [Video]. YouTube. [Link]

-

Slomp, G. (1980). Solvent Effects on Nuclear Magnetic Resonance Chemical Shifts. Applied Spectroscopy Reviews, 16(1), 1-52. [Link]

-

JoVE. (n.d.). Chemical Shift: Internal References and Solvent Effects. Retrieved from [Link]

-

Reddit. (2022, January 13). How does solvent choice effect chemical shift in NMR experiments? r/chemhelp. [Link]

-

University of Colorado Boulder. (n.d.). Aromatics. Organic Chemistry at CU Boulder. Retrieved from [Link]

-

CHEM220 Laboratory. (2021, March 24). Interpreting Aromatic NMR Signals [Video]. YouTube. [Link]

-

Chemistry LibreTexts. (2023, October 30). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). NMR Spectroscopy of Aromatic Compounds. Retrieved from [Link]

Sources

- 1. GSRS [precision.fda.gov]

- 2. nbinno.com [nbinno.com]

- 3. This compound(21961-31-9) 1H NMR spectrum [chemicalbook.com]

- 4. rsc.org [rsc.org]

- 5. This compound | C8H8ClNO2 | CID 52987785 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. CN119143618A - Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid - Google Patents [patents.google.com]

- 7. benchchem.com [benchchem.com]

- 8. CN112778147A - Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid - Google Patents [patents.google.com]

Foreword: The Analytical Imperative for Methyl 3-amino-5-chlorobenzoate

An In-Depth Technical Guide to the Mass Spectrometry Analysis of Methyl 3-amino-5-chlorobenzoate

This compound is a key substituted aniline derivative frequently utilized as a building block or intermediate in the synthesis of pharmaceuticals and other complex organic molecules. Its precise structural characterization and purity assessment are non-negotiable for ensuring the safety, efficacy, and quality of final products. Mass spectrometry, by virtue of its unparalleled sensitivity and structural elucidative power, stands as the definitive analytical technique for this purpose.

This guide provides a comprehensive, field-proven framework for the mass spectrometric analysis of this compound. It moves beyond rote protocols to explain the underlying scientific principles, guiding researchers and drug development professionals in making informed methodological choices. The protocols described herein are designed as self-validating systems to ensure robust and reproducible results.

Physicochemical Characteristics and Mass Spectrometric Profile

A foundational understanding of the analyte's properties is critical for method development. This compound is a small organic molecule whose structure dictates its behavior within the mass spectrometer.

| Property | Value | Source |

| Molecular Formula | C₈H₈ClNO₂ | PubChem[1] |

| Average Molecular Weight | 185.61 g/mol | PubChem[1] |

| Monoisotopic Mass | 185.0243562 Da | PubChem[1] |

| CAS Number | 21961-31-9 | ChemicalBook[2] |

The presence of a single chlorine atom is a crucial feature, as it will produce a characteristic isotopic pattern in the mass spectrum. The two major isotopes of chlorine, ³⁵Cl and ³⁷Cl, exist in a natural abundance ratio of approximately 3:1. Therefore, any chlorine-containing ion will appear as a pair of peaks (M and M+2) separated by two mass-to-charge units (m/z), with the M+2 peak having roughly one-third the intensity of the M peak. This signature is a powerful diagnostic tool.

Recommended Analytical Workflow: Gas Chromatography-Mass Spectrometry (GC-MS)

For a volatile and thermally stable compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is the "gold standard" analytical method.[3] It combines the high-resolution separation power of gas chromatography with the definitive identification capabilities of mass spectrometry.[3][4] The standard ionization technique for GC-MS is Electron Ionization (EI), which generates reproducible fragmentation patterns that are ideal for library matching and structural elucidation.[5]

Experimental Workflow Diagram

Sources

Infrared (IR) spectrum of Methyl 3-amino-5-chlorobenzoate

An In-Depth Technical Guide to the Infrared (IR) Spectrum of Methyl 3-amino-5-chlorobenzoate

Abstract

This technical guide provides a comprehensive analysis of the infrared (IR) spectrum of this compound (C₈H₈ClNO₂), a key intermediate in pharmaceutical synthesis. Designed for researchers, scientists, and drug development professionals, this document elucidates the correlation between the molecular structure of this compound and its characteristic IR absorption bands. By grounding the interpretation in the fundamental principles of vibrational spectroscopy, this guide offers a predictive framework for spectral analysis, outlines a robust experimental protocol for data acquisition via Attenuated Total Reflectance (ATR) FTIR, and presents the expected spectral data in a clear, accessible format.

Introduction: The Role of IR Spectroscopy in Pharmaceutical Intermediate Characterization

This compound is a substituted aromatic compound whose structural integrity is critical for its application in the synthesis of active pharmaceutical ingredients (APIs). Infrared (IR) spectroscopy serves as a rapid, non-destructive, and highly informative analytical technique for confirming the identity and purity of such intermediates.[1][2] The IR spectrum provides a unique molecular "fingerprint" by probing the vibrational modes of a molecule's functional groups.[3][4] Each functional group absorbs infrared radiation at a characteristic frequency, allowing for its unambiguous identification within the molecular structure. This guide will deconstruct the expected IR spectrum of this compound by examining its constituent parts, thereby providing a powerful tool for quality control and structural verification in a research or manufacturing setting.

Fundamental Principles of Infrared Spectroscopy

Molecules are not static entities; their covalent bonds are in a constant state of vibration, undergoing stretching and bending motions at specific quantized frequencies.[5] When a molecule is irradiated with infrared light, it will absorb energy at frequencies that correspond to these natural vibrational frequencies, promoting the molecule to a higher vibrational state. An IR spectrometer measures the transmittance or absorbance of light across a range of frequencies (typically expressed as wavenumbers, cm⁻¹), generating a spectrum that reveals the frequencies at which absorption occurs.[5]

The position, intensity, and shape of an absorption band are dictated by several factors:

-

Bond Strength: Stronger bonds vibrate at higher frequencies (higher wavenumbers).

-

Atomic Mass: Bonds between atoms with lower masses vibrate at higher frequencies.

-

Vibrational Coupling: Vibrations of adjacent bonds can influence each other.

-

Change in Dipole Moment: A vibration must cause a change in the molecule's dipole moment to be IR-active. The intensity of the absorption is proportional to the magnitude of this change.[6]

Structural Analysis of this compound and Predicted IR Absorptions

To predict the IR spectrum, we will dissect the molecule into its primary functional groups and analyze their expected vibrational signatures.

Caption: Key functional groups of this compound and their characteristic IR absorption regions.

Primary Aromatic Amine (-NH₂) Vibrations

-

N-H Stretching: Primary amines (R-NH₂) exhibit two distinct stretching bands in the 3300-3500 cm⁻¹ region.[7][8][9] These correspond to the asymmetric stretch (higher frequency) and the symmetric stretch (lower frequency).[8][10] For aromatic amines, these bands are typically found at slightly higher frequencies than their aliphatic counterparts.[11] The bands are usually of medium intensity and are sharper than the broad O-H bands from alcohols.[8][12]

-

N-H Bending (Scissoring): A medium to strong absorption resulting from the scissoring motion of the -NH₂ group is expected in the 1580-1650 cm⁻¹ range.[7][8]

-

C-N Stretching: The stretching of the carbon-nitrogen bond in aromatic amines gives rise to a strong band in the 1250-1335 cm⁻¹ region.[7][8][11]

Substituted Benzene Ring Vibrations

-

Aromatic C-H Stretching: The stretching of C-H bonds where the carbon is part of an aromatic ring occurs at wavenumbers just above 3000 cm⁻¹, typically in the 3000-3100 cm⁻¹ range.[13][14] These bands are usually of weak to medium intensity.

-

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the benzene ring produce a series of characteristic bands, often of variable intensity, in the 1400-1600 cm⁻¹ region.[14][15]

-

C-H Out-of-Plane (OOP) Bending: The substitution pattern on the benzene ring can be inferred from the strong C-H "oop" bands in the 675-900 cm⁻¹ region.[14] For a 1,3,5-trisubstituted ring (as in this molecule), specific patterns of strong bands are expected in this fingerprint region.

Methyl Ester (-COOCH₃) Vibrations

-

C=O Carbonyl Stretching: This is one of the most prominent and easily identifiable peaks in the spectrum. For an α,β-unsaturated or aromatic ester, the C=O stretching vibration is expected to produce a very strong, sharp band in the 1715-1730 cm⁻¹ range.[16] The conjugation with the aromatic ring slightly lowers the frequency compared to a saturated aliphatic ester (1735-1750 cm⁻¹).[6][16]

-

C-O Stretching: Esters characteristically show two C-O stretching bands.[16][17] A strong, asymmetric C-C-O stretch is expected between 1250-1300 cm⁻¹, and another strong, symmetric O-C-C stretch will appear in the 1000-1100 cm⁻¹ range.[17]

-

Aliphatic C-H Stretching: The methyl group (CH₃) of the ester will exhibit symmetric and asymmetric C-H stretching bands in the 2850-3000 cm⁻¹ region.[15]

Aryl Halide (C-Cl) Vibration

-

C-Cl Stretching: The stretching vibration for a carbon-chlorine bond on an aromatic ring typically appears as a strong band in the fingerprint region, below 850 cm⁻¹.[18] Its exact position can be variable.

Predicted IR Spectrum: Data Summary and Interpretation

Based on the analysis of the functional groups, the following table summarizes the predicted key absorption bands for this compound.

| Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group Assignment |

| ~3450 and ~3350 | Medium, Sharp | Asymmetric & Symmetric N-H Stretch | Primary Aromatic Amine |

| 3000 - 3100 | Weak to Medium | Aromatic C-H Stretch | Substituted Benzene Ring |

| 2850 - 2960 | Weak to Medium | Aliphatic C-H Stretch | Methyl Group of Ester |

| 1715 - 1730 | Strong, Sharp | C=O Stretch | Aromatic Ester (Carbonyl) |

| 1580 - 1650 | Medium to Strong | N-H Bend (Scissoring) | Primary Aromatic Amine |

| 1400 - 1600 | Medium, Multiple Bands | C=C In-Ring Stretch | Substituted Benzene Ring |

| 1250 - 1335 | Strong | Aromatic C-N Stretch | Primary Aromatic Amine |

| 1250 - 1300 | Strong | Asymmetric C-C-O Stretch | Ester |

| 1000 - 1100 | Strong | Symmetric O-C-C Stretch | Ester |

| 675 - 900 | Strong, Multiple Bands | C-H Out-of-Plane Bend | Substituted Benzene Ring |

| < 850 | Strong | C-Cl Stretch | Aryl Chloride |

This predicted spectrum provides a robust framework for verifying the identity of a synthesized sample. The presence of the dual N-H stretches, the strong carbonyl peak in the aromatic ester region, and the complex fingerprint pattern are all critical validation points.

Experimental Protocol: High-Fidelity Data Acquisition using ATR-FTIR

The following protocol describes a self-validating system for obtaining a high-quality IR spectrum of a solid sample like this compound using an Attenuated Total Reflectance (ATR) accessory, a technique prized for its minimal sample preparation and reproducibility.[19][20][21]

Caption: Standard workflow for acquiring an ATR-FTIR spectrum of a solid sample.

Methodology:

-

Instrument and Accessory Preparation:

-

Ensure the FTIR spectrometer is powered on and has reached thermal equilibrium.

-

Clean the ATR crystal (e.g., diamond or zinc selenide) surface meticulously.[22] Use a soft, lint-free wipe dampened with a volatile solvent like isopropanol or ethanol to remove any residue from previous measurements. Allow the solvent to fully evaporate.

-

-

Background Collection:

-

With the clean, empty ATR accessory in place, collect a background spectrum. This measurement accounts for the absorbance of the crystal, atmospheric water vapor, and carbon dioxide, and is essential for data integrity.[23]

-

-

Sample Application:

-

Place a small amount (typically a few milligrams) of the solid this compound powder directly onto the center of the ATR crystal.[24]

-

-

Ensuring Optimal Contact:

-

Sample Spectrum Acquisition:

-

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. A spectral resolution of 4 cm⁻¹ is standard for routine analysis.

-

-

Post-Measurement Cleanup:

-

Retract the pressure anvil and carefully remove the sample powder.

-

Clean the ATR crystal surface as described in Step 1 to prepare for the next measurement.

-

-

Data Processing:

-

The collected spectrum is automatically ratioed against the background spectrum to produce the final infrared spectrum.

-

Apply an ATR correction algorithm if available in the software. This corrects for the wavelength-dependent depth of penetration of the evanescent wave, making the spectrum appear more like a traditional transmission spectrum.[19]

-

Perform a baseline correction if necessary to ensure the baseline is flat at 100% transmittance (or zero absorbance).

-

Conclusion

The infrared spectrum of this compound is rich with information, providing clear, assignable absorption bands for each of its key functional groups. The characteristic dual N-H stretches of the primary aromatic amine, the strong, sharp carbonyl absorption of the aromatic ester, and the complex pattern of the substituted benzene ring in the fingerprint region collectively serve as a robust identifier for this molecule. By following the detailed experimental protocol provided, researchers and drug development professionals can reliably obtain high-quality spectral data to confirm the structure and purity of this vital pharmaceutical intermediate, ensuring the integrity of their synthetic workflows.

References

-

Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]

-

University of Colorado Boulder, Department of Chemistry. (n.d.). IR: amines. Retrieved from [Link]

-

Chemistry Analytical Lab, FT-IR Spectroscopy. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]

-

Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved from [Link]

-

University of Colorado Boulder, Department of Chemistry. (n.d.). IR Spectroscopy Tutorial: Esters. Retrieved from [Link]

-

Rao, C. N. R., & Venkataraghavan, R. (2011). Infrared spectra of substituted benzoyl chlorides and benzoyl bromides. Explanation of the anomalous carbonyl band-splittings. Publications of the IAS Fellows. Retrieved from [Link]

-

Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

-

University of Colorado Boulder, Department of Chemistry. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

Specac Ltd. (n.d.). Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles. Retrieved from [Link]

-

Edinburgh Instruments. (2023, April 25). Common Sampling Techniques of FTIR Spectroscopy. Retrieved from [Link]

-

University of Colorado Boulder, Department of Chemistry. (n.d.). IR Spectroscopy Tutorial: Aromatics. Retrieved from [Link]

-

Spectra Analysis Instruments, Inc. (n.d.). Infrared Analysis of Fatty Acid Methyl Esters by Direct Deposition after Gas Chromatography. Retrieved from [Link]

-

Doumenq, P., Guiliano, M., Bertrand, J., & Mille, G. (1995). GC/FT-IR Analysis of Fatty Acid Methyl Esters. Applied Spectroscopy, 49(4), 497-504. Retrieved from [Link]

-

Soderberg, T. (n.d.). 12.7 Interpreting Infrared Spectra. In Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. NC State University Libraries. Retrieved from [Link]

-

Rocky Mountain Labs. (2023, October 23). What sample is needed for FTIR? Retrieved from [Link]

-

JoVE. (2024, December 5). Video: IR Frequency Region: Alkene and Carbonyl Stretching. Retrieved from [Link]

-

International Journal of Academic Research and Development. (2025, December 11). Study of the composition of amines using IR spectroscopy. Retrieved from [Link]

-

Smith, B. C. (2018, July 1). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online. Retrieved from [Link]

-

Specac Ltd. (n.d.). Everything You Need to Know About ATR-FTIR Spectroscopy. Retrieved from [Link]

-

Smith, B. C. (2016, January 1). A Process for Successful Infrared Spectral Interpretation. Spectroscopy Online. Retrieved from [Link]

-

LibreTexts. (n.d.). IR Absorption Table. Retrieved from [Link]

-

Michigan State University, Department of Chemistry. (n.d.). Infrared Spectrometry. Retrieved from [Link]

-

Nogueira, S. A., et al. (2025, August 8). FTIR Analysis for Quantification of Fatty Acid Methyl Esters in Biodiesel Produced by Microwave-Assisted Transesterification. ResearchGate. Retrieved from [Link]

-

Ashenhurst, J. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. Retrieved from [Link]

-

Yoshida, S. (1962). Infrared spectra of benzoyl halides and their substituted derivatives. Chemical & Pharmaceutical Bulletin, 10, 450-461. Retrieved from [Link]

-

Bruker Optics. (2019, November 26). ATR FTIR Basics | Attenuated Total Reflectance | Principles of Infrared Spectroscopy. YouTube. Retrieved from [Link]

-

LibreTexts. (2024, September 30). 12.7: Interpreting Infrared Spectra. Retrieved from [Link]

-

Nogueira, S. A., et al. (2015, March 15). FTIR Analysis for Quantification of Fatty Acid Methyl Esters in Biodiesel Produced by Microwave-Assisted Transesterification. International Journal of Environmental Science and Development, 6(3), 231-234. Retrieved from [Link]

-

Illinois State University, Department of Chemistry. (2015). Infrared Spectroscopy. Retrieved from [Link]

-

LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved from [Link]

-

LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

Fuji, R. (n.d.). eA600 Quantitative Analysis of FAME (Fatty Acid Methyl Ester) in Diesel Fuel by FTIR. LabRulez GCMS. Retrieved from [Link]

-

Northern Illinois University, Department of Chemistry and Biochemistry. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Retrieved from [Link]

-

Agilent Technologies. (n.d.). ATR FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved from [Link]

-

Specac Ltd. (2024, July 2). What are the Advantages and Limitations of ATR-FTIR Spectroscopy for Materials Analysis. Retrieved from [Link]

-

All In One Chemistry. (2023, January 11). N-H Stretching and Bending Vibrations. YouTube. Retrieved from [Link]

-

LibreTexts. (2021, December 15). 6.3: IR Spectrum and Characteristic Absorption Bands. Retrieved from [Link]

-

Glover, S. D., et al. (2015). An Empirical IR Frequency Map for Ester C═O Stretching Vibrations. The Journal of Physical Chemistry A, 119(21), 5191-5201. Retrieved from [Link]

-

Rzepa, H. (2013, February 28). Why is the carbonyl IR stretch in an ester higher than in a ketone? Henry Rzepa's Blog. Retrieved from [Link]

-

The features of IR spectrum. (n.d.). Retrieved from [Link]

-

LibreTexts. (2025, January 1). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

SciSpace. (2014, December 13). Infrared Absorption Band Assignment in Benzanilide and Some of its p-Substituted Derivatives. Retrieved from [Link]

-

Semantic Scholar. (1991, May 1). Correlation of Infrared and Nuclear Magnetic Resonance Data for Some Substituted Benzenes. Retrieved from [Link]

-

LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

Sources

- 1. rockymountainlabs.com [rockymountainlabs.com]

- 2. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]

- 3. 12.7 Interpreting Infrared Spectra – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 6. Video: IR Frequency Region: Alkene and Carbonyl Stretching [jove.com]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. allreviewjournal.com [allreviewjournal.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Infrared Spectrometry [www2.chemistry.msu.edu]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. youtube.com [youtube.com]

- 13. uanlch.vscht.cz [uanlch.vscht.cz]

- 14. orgchemboulder.com [orgchemboulder.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. orgchemboulder.com [orgchemboulder.com]

- 17. spectroscopyonline.com [spectroscopyonline.com]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles [specac.com]

- 20. edinst.com [edinst.com]

- 21. agilent.com [agilent.com]

- 22. drawellanalytical.com [drawellanalytical.com]

- 23. spectroscopyonline.com [spectroscopyonline.com]

- 24. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

An In-Depth Technical Guide to the Solubility Profile of Methyl 3-amino-5-chlorobenzoate in Organic Solvents

Introduction: The Critical Role of Solubility in Scientific Research and Development

Solubility, the capacity of a solid substance to dissolve in a liquid solvent to form a homogeneous solution, is a fundamental physicochemical property that governs the fate of a compound in numerous applications.[1][2] In the pharmaceutical industry, the aqueous solubility of an active pharmaceutical ingredient (API) is a key determinant of its bioavailability and therapeutic efficacy.[1][2] For new chemical entities, poor aqueous solubility is a major hurdle, with over 40% of new drug candidates exhibiting this undesirable characteristic.[2][3]

Beyond the biological context, solubility is paramount in the design and optimization of chemical processes. Knowledge of a compound's solubility in various organic solvents is essential for:

-

Crystallization and Purification: Selecting an appropriate solvent system is crucial for obtaining a desired crystalline form (polymorph) with optimal physical properties and for removing impurities.[4]

-

Reaction Chemistry: The choice of solvent can significantly influence reaction rates, yields, and the formation of byproducts.

-

Formulation Development: In agrochemicals, coatings, and other formulated products, solubility dictates the stability, homogeneity, and performance of the final product.

Methyl 3-amino-5-chlorobenzoate (C₈H₈ClNO₂) is a substituted aromatic compound with applications as an intermediate in the synthesis of pharmaceuticals and other specialty chemicals.[5][6] A thorough understanding of its solubility profile in a range of organic solvents is therefore a prerequisite for its efficient utilization in these fields.

Theoretical Framework of Solubility

The dissolution of a crystalline solute in a solvent is a complex thermodynamic process governed by the interplay of several factors, including solute-solute, solvent-solvent, and solute-solvent interactions. The overall Gibbs free energy of solution (ΔG°sol) dictates the spontaneity of the process and is related to the enthalpy (ΔH°sol) and entropy (ΔS°sol) of solution by the following equation:

ΔG°sol = ΔH°sol - TΔS°sol

A negative ΔG°sol indicates a spontaneous dissolution process. The enthalpy term reflects the energy changes associated with breaking the crystal lattice of the solute and forming new interactions with the solvent molecules. The entropy term relates to the change in disorder of the system upon dissolution.

The solubility of a compound is also influenced by:

-

Temperature: For most solid solutes, solubility increases with temperature, as the dissolution process is often endothermic (ΔH°sol > 0).[7]

-

Solvent Properties: The polarity, hydrogen bonding capacity, and molecular size of the solvent play a crucial role in its ability to dissolve a given solute. The principle of "like dissolves like" is a useful qualitative guide.

-

pH (for ionizable compounds): The solubility of acidic or basic compounds can be significantly altered by the pH of the solution.

Experimental Determination of Solubility

A robust and reproducible experimental method is essential for obtaining high-quality solubility data. The isothermal shake-flask method is a widely accepted technique for determining equilibrium solubility.

Isothermal Shake-Flask Method: A Step-by-Step Protocol

This protocol outlines the determination of the equilibrium solubility of this compound in an organic solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvents (analytical grade or higher)

-

Thermostatically controlled shaker or water bath

-

Calibrated thermometer

-

Analytical balance

-

Glass vials with screw caps

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

-

Preparation: Add an excess amount of solid this compound to a series of glass vials. The excess solid ensures that the solution reaches saturation.

-

Solvent Addition: Accurately add a known volume or mass of the desired organic solvent to each vial.

-

Equilibration: Tightly cap the vials and place them in the thermostatically controlled shaker set to the desired temperature (e.g., 298.15 K, 303.15 K, etc.). Allow the samples to equilibrate for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. The agitation speed should be adequate to keep the solid suspended.

-

Phase Separation: After equilibration, stop the agitation and allow the vials to stand in the thermostat for at least 2 hours to allow the undissolved solid to settle.

-

Sampling: Carefully withdraw a sample of the supernatant using a pre-warmed or pre-cooled syringe (to match the experimental temperature) to avoid precipitation or further dissolution.

-

Filtration: Immediately filter the sample through a syringe filter into a pre-weighed vial. This step is critical to remove any undissolved solid particles.

-

Dilution and Analysis: Accurately dilute the filtered sample with a suitable solvent to a concentration within the calibrated range of the analytical instrument. Analyze the concentration of this compound using a validated HPLC or UV-Vis method.

-

Data Calculation: Calculate the solubility in terms of mole fraction (x), molarity (mol/L), or mass/volume (g/L) based on the measured concentration and the density of the solvent at the experimental temperature.

Diagram of the Isothermal Shake-Flask Experimental Workflow

Caption: Workflow for the isothermal shake-flask solubility determination method.

Analytical Quantification: HPLC and UV-Vis Spectroscopy

Accurate determination of the solute concentration in the saturated solution is crucial. HPLC and UV-Vis spectroscopy are commonly employed for this purpose.[8]

-

High-Performance Liquid Chromatography (HPLC): This is the preferred method due to its high sensitivity, specificity, and ability to separate the analyte from potential impurities. A calibration curve should be prepared using standard solutions of this compound of known concentrations.

-

UV-Vis Spectroscopy: This method is simpler and faster than HPLC but is only suitable if the solute has a significant chromophore and there are no interfering substances in the solvent that absorb at the same wavelength. A Beer-Lambert law calibration curve is required.

Thermodynamic Modeling of Solubility Data

Thermodynamic models are invaluable for correlating experimental solubility data, predicting solubility at different temperatures, and gaining insights into the dissolution process.

The Apelblat Model

The semi-empirical Apelblat equation is widely used to correlate the solubility of solids in liquids as a function of temperature:

ln(x) = A + B/T + C ln(T)

where:

-

x is the mole fraction solubility of the solute

-

T is the absolute temperature in Kelvin

-

A, B, and C are empirical parameters obtained by fitting the model to experimental data. The parameter A is related to the entropy of solution, while B is related to the enthalpy of solution.

The Apelblat model is known for its simplicity and good correlation with experimental data for a wide range of systems.

The van't Hoff Equation

The van't Hoff equation describes the temperature dependence of the equilibrium constant, which in this context is the solubility product. The integrated form of the equation is:

ln(x) = -ΔH°sol / (RT) + ΔS°sol / R

where:

-

x is the mole fraction solubility

-

ΔH°sol is the standard enthalpy of solution

-

ΔS°sol is the standard entropy of solution

-

R is the ideal gas constant

-

T is the absolute temperature in Kelvin

A plot of ln(x) versus 1/T should yield a straight line with a slope of -ΔH°sol/R and an intercept of ΔS°sol/R. This allows for the determination of the thermodynamic parameters of dissolution.

The Buchowski-Ksiazczak (λh) Model

This two-parameter model is particularly useful for systems where self-association of the solute occurs in solution:

ln[1 + λ(1-x)/x] = λh(1/T - 1/Tm)

where:

-

x is the mole fraction solubility

-

T is the absolute temperature

-

Tm is the melting point of the solute

-

λ and h are adjustable model parameters. λ is related to the non-ideality of the solution, and h is related to the enthalpy of mixing.

Expected Solubility Profile of this compound: An Educated Perspective

While specific experimental data is lacking, we can infer the likely solubility behavior of this compound based on its structure and the properties of similar compounds.

Structure of this compound:

The molecule possesses:

-

An aromatic benzene ring (nonpolar character)

-

A methyl ester group (-COOCH₃) which is a polar and hydrogen bond acceptor

-

An amino group (-NH₂) which is polar and a hydrogen bond donor/acceptor

-

A chlorine atom (-Cl) which is electronegative and contributes to the overall polarity

Expected Solubility Trends:

-

Polar Solvents: The presence of the amino and ester groups suggests that this compound will exhibit moderate to good solubility in polar protic solvents like methanol, ethanol, and isopropanol, as these can engage in hydrogen bonding.

-

Polar Aprotic Solvents: Solvents such as acetone, ethyl acetate, and acetonitrile are also expected to be effective due to dipole-dipole interactions with the polar functional groups of the solute.

-

Nonpolar Solvents: Solubility is expected to be low in nonpolar solvents like hexane and toluene, as the energy required to break the crystal lattice of the polar solute is not sufficiently compensated by the weak van der Waals interactions with these solvents.

Illustrative Solubility Data for Structurally Related Compounds:

To provide context, the table below summarizes qualitative and quantitative solubility information for compounds with similar structural motifs.

| Compound | Solvent | Solubility | Reference |

| 4-Chlorobenzoic acid | Ethanol | Soluble | [9] |

| 4-Chlorobenzoic acid | Acetone | Soluble | [10] |

| 3-Chlorobenzoic acid | Benzene | Slightly Soluble | [8] |

| 3-Chlorobenzoic acid | Carbon Tetrachloride | Slightly Soluble | [8] |

| Benzoic Acid | Ethanol | High | [11] |

| Benzoic Acid | Toluene | Lower | [11] |

| Benzoic Acid | Heptane | Low | [11] |

This data supports the general principle that solubility is enhanced in solvents with similar polarity and hydrogen bonding capabilities to the solute.

Logical Relationship between Solute/Solvent Properties and Solubility

Caption: Key solute and solvent properties influencing overall solubility.

Practical Applications and Conclusion

A comprehensive understanding of the solubility profile of this compound is a critical enabler for its successful application in research and industry. The methodologies and theoretical frameworks presented in this guide provide a robust pathway for generating and interpreting this essential data.

By systematically determining the solubility in a range of organic solvents at various temperatures and applying thermodynamic models, researchers can:

-

Optimize Crystallization Processes: Select the ideal solvent or solvent mixture to achieve the desired crystal form, purity, and yield.

-

Inform Reaction Design: Choose a solvent that ensures sufficient solubility of reactants while promoting the desired reaction pathway.

-

Guide Formulation Studies: Develop stable and homogeneous formulations for a variety of applications.

-

Build Predictive Models: The generated data can contribute to the development of quantitative structure-property relationship (QSPR) models for predicting the solubility of other related compounds.

References

-

This compound. (n.d.). PubChem. Retrieved January 6, 2026, from [Link]

- Thermodynamic Solvation Parameters for Saturated Benzoic Acid and some of its Derivatives in Binary Mixtures of Ethanol and Water. (2018). Journal of Biochemical Technology, 9(2), 42-47.

-

3-Chlorobenzoic Acid. (n.d.). PubChem. Retrieved January 6, 2026, from [Link]

-

Go-to recrystallization solvent mixtures. (2023, February 19). Reddit. Retrieved January 6, 2026, from [Link]

- The Importance of Solubility for New Drug Molecules. (2020). Biomedical & Pharmacology Journal, 13(2).

- Drug Solubility: Importance and Enhancement Techniques. (2012). ISRN Pharmaceutics, 2012, 1-10.

-

The importance of solubility and how to collect it using dynamic methods. (2023, April 5). Technobis Crystallization Systems. Retrieved January 6, 2026, from [Link]

-

Solubility and Dissolution with HPLC or UV-Vis Detection. (2021, February 14). Improved Pharma. Retrieved January 6, 2026, from [Link]

- Drug Solubility: Importance and Enhancement Techniques. (2012). ISRN Pharmaceutics, 2012, 839047.

-

Pharmaceutical Crystallization in drug development. (n.d.). Syrris. Retrieved January 6, 2026, from [Link]

- Solubility Data, Solubility Parameters and Thermodynamic Behavior of an Antiviral Drug Emtricitabine in Different Pure Solvents: Molecular Understanding of Solubility and Dissolution. (2021). Molecules, 26(16), 4930.

-

Experimental solubility vs calculated solubility by Apelblat model of sulfadiazine in (methanol + water) mixtures. (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]

-

Van't Hoff Equation - Solubility of Things. (n.d.). Retrieved January 6, 2026, from [Link]

-

Results of the Buchowski-Ksiazaczak λh model in terms of model... (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]

-

Experimental solubility vs calculated solubility by van't Hoff model of sulfadiazine in (methanol + water) mixtures. (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]

- Solubility Determination and Comprehensive Analysis of the New Heat-Resistant Energetic Material TNBP. (2023). Molecules, 28(5), 2349.

-

Apelblat equation and λh equation fitting parameters of vanillin in... (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]

-

Solubility of sulfanilamide in binary solvents containing water: Measurements and prediction using Buchowski-Ksiazczak solubility model. (2025, August 10). ResearchGate. Retrieved January 6, 2026, from [Link]

- Solubility and Thermodynamic Modeling of 5-Nitrofurazone in Pure Solvents and Binary Solvent Mixtures. (2023).

-

van 't Hoff equation. (n.d.). Wikipedia. Retrieved January 6, 2026, from [Link]

-

How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. (2025, March 26). PharmaGuru. Retrieved January 6, 2026, from [Link]

-

Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. (2025, August 6). ResearchGate. Retrieved January 6, 2026, from [Link]

- Solubility of Benzoic Acid in Six Alcohols within (288.15 to 336.15 K) and Thermodynamic Properties in the Dissolution Process. (2018). Asian Journal of Chemical Sciences, 4(2), 1-12.

Sources

- 1. US2442797A - Para-amino benzoic acid esters - Google Patents [patents.google.com]

- 2. digital.library.unt.edu [digital.library.unt.edu]

- 3. Thermodynamic Insights on the Structure‐Property Relationships in Substituted Benzenes: Are the Pairwise Interactions in Tri‐Substituted Methyl‐Nitro‐Benzoic Acids Still Valid? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure-property relationships in halogenbenzoic acids: Thermodynamics of sublimation, fusion, vaporization and solubility. | Semantic Scholar [semanticscholar.org]

- 5. This compound | C8H8ClNO2 | CID 52987785 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | 21961-31-9 [chemicalbook.com]

- 7. jbiochemtech.com [jbiochemtech.com]

- 8. Methyl 2-amino-5-chlorobenzoate | C8H8ClNO2 | CID 78878 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Reagents & Solvents [chem.rochester.edu]

- 10. Extent and mechanism of solvation and partitioning of isomers of substituted benzoic acids: a thermodynamic study in the solid state and in solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Reactivity and Electrophilic Substitution Patterns of Methyl 3-amino-5-chlorobenzoate

Introduction

Methyl 3-amino-5-chlorobenzoate is a polysubstituted aromatic compound of significant interest to researchers in medicinal chemistry and drug development. Its utility as a scaffold or intermediate in the synthesis of complex organic molecules necessitates a thorough understanding of its reactivity, particularly in electrophilic aromatic substitution (EAS) reactions. This guide provides a detailed analysis of the electronic and steric factors governing the regioselectivity of EAS on this substrate. We will delve into the interplay of the amino, chloro, and methyl ester substituents to predict the outcomes of common EAS reactions and provide robust, field-tested protocols for their execution.

The structure of this compound, with its unique combination of activating and deactivating groups, presents a compelling case study in the principles of electrophilic aromatic substitution.[1][2]

Caption: Structure of this compound.

Analysis of Substituent Effects

The regiochemical outcome of an electrophilic aromatic substitution reaction on a polysubstituted benzene is determined by the cumulative electronic and steric effects of the substituents already present on the ring.[1] In the case of this compound, we have a powerful activating group, a deactivating halogen, and a deactivating meta-director.

| Substituent | Position | Electronic Effect | Directing Effect |

| -NH₂ (Amino) | 3 | Strongly Activating (+M > -I) | Ortho, Para |

| -Cl (Chloro) | 5 | Deactivating (-I > +M) | Ortho, Para |

| -COOCH₃ (Methyl Ester) | 1 | Deactivating (-M, -I) | Meta |

The Amino Group (-NH₂)

The amino group is a potent activating group due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the benzene ring through a strong +M (mesomeric) effect.[3] This effect significantly increases the electron density of the ring, making it more nucleophilic and thus more reactive towards electrophiles.[1][4] The increase in electron density is most pronounced at the positions ortho and para to the amino group.

The Chloro Group (-Cl)

Halogens such as chlorine are in a unique class of substituents. They are deactivating overall due to their strong electron-withdrawing inductive effect (-I), which lowers the overall electron density of the ring. However, they are ortho-, para-directing because the lone pairs on the halogen can be donated to the ring via a weaker +M effect, which stabilizes the arenium ion intermediate when the electrophile attacks at the ortho and para positions.

The Methyl Ester Group (-COOCH₃)

The methyl ester group is a deactivating group due to both a -I effect and a strong -M effect, which withdraws electron density from the ring through resonance. This makes the benzene ring less nucleophilic and therefore less reactive towards electrophiles. The deactivating nature of the carbonyl group directs incoming electrophiles to the meta position.

Synergistic and Antagonistic Effects

In this compound, the directing effects of the substituents are in partial agreement and partial opposition.

Caption: Interplay of directing effects on the benzene ring.

The powerful activating effect of the amino group is the dominant factor. It strongly directs incoming electrophiles to its ortho positions (C2 and C4) and its para position (C6). The chloro group, also an ortho-, para-director, reinforces this effect by directing to C4 and C6. The meta-directing methyl ester group directs to C2 and C6.

Therefore, all three substituents direct towards positions C2, C4, and C6. The positions meta to the amino group (C1 and C5) are highly deactivated.

Predicted Regioselectivity in Electrophilic Aromatic Substitution

Based on the analysis of substituent effects, we can predict the major products of common electrophilic aromatic substitution reactions. The amino group is the strongest activating group and will therefore be the primary director of substitution.

Halogenation (e.g., Bromination)

In halogenation, such as bromination with Br₂ and a Lewis acid catalyst, the electrophile will preferentially attack the positions most activated by the amino group.

-

Position 2: Ortho to the amino group and meta to the methyl ester. This position is sterically hindered by the adjacent methyl ester group.

-

Position 4: Ortho to the amino group and ortho to the chloro group. This position is electronically activated by both the amino and chloro groups.

-

Position 6: Para to the amino group, ortho to the chloro group, and meta to the methyl ester. This position is also highly activated.

Between positions 4 and 6, position 4 is ortho to two groups, which may introduce some steric hindrance. Position 6 is para to the strongly directing amino group, which often leads to the major product in the absence of significant steric hindrance. Therefore, the major product is predicted to be substitution at the C6 position, with substitution at C4 as a likely minor product.

Caption: Predicted outcome of halogenation.

Nitration

Nitration is typically carried out with a mixture of nitric acid and sulfuric acid.[5] The strong acidic conditions will protonate the amino group to form an anilinium ion (-NH₃⁺). The anilinium ion is a powerful deactivating, meta-directing group. This completely changes the reactivity of the ring.

With the amino group protonated, the directing effects are now from the meta-directing -NH₃⁺, the ortho-, para-directing -Cl, and the meta-directing -COOCH₃. The ring is now highly deactivated. However, if a reaction does occur, the chloro group will direct to the C2 and C6 positions (ortho) and the C4 position (para). The -NH₃⁺ and -COOCH₃ groups will direct to the C2, C4, and C6 positions (meta to themselves). Thus, all groups direct towards the same positions, but the ring is strongly deactivated.

To achieve nitration, it is often necessary to first protect the amino group, for example, by acylation to form an amide. The acetamido group (-NHCOCH₃) is still an activating, ortho-, para-director, but it is less activating than the amino group and is stable in the nitrating mixture. After nitration, the protecting group can be removed by hydrolysis.

If we consider the acylated derivative, the directing effects are similar to the original molecule, and substitution is expected primarily at the C6 position.

Friedel-Crafts Acylation

Standard Friedel-Crafts reactions are generally not successful on rings substituted with strongly deactivating groups like -COOCH₃ or on anilines because the amino group complexes with the Lewis acid catalyst.[6] This deactivates the ring to such an extent that the reaction does not proceed. Therefore, direct Friedel-Crafts acylation of this compound is not expected to be a viable reaction.

Proposed Experimental Protocols

Disclaimer: The following protocols are proposed based on established methods for structurally similar compounds. They have not been optimized for this compound and should be adapted and optimized by the researcher.

Protocol 1: Bromination of this compound

Objective: To synthesize methyl 3-amino-2-bromo-5-chlorobenzoate and methyl 3-amino-4-bromo-5-chlorobenzoate.

Materials:

-

This compound

-

Acetic acid

-

Bromine

-

Sodium bisulfite solution

-

Sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Dichloromethane

Procedure:

-

Dissolve this compound (1.0 eq) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Cool the solution in an ice bath.

-

Slowly add a solution of bromine (1.1 eq) in acetic acid dropwise to the stirred solution.

-

After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, monitoring the progress by TLC.

-

Pour the reaction mixture into ice water and decolorize the excess bromine by adding a saturated solution of sodium bisulfite.

-

Neutralize the acid by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

-

Extract the product with dichloromethane (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

-

Remove the solvent under reduced pressure to yield the crude product.

-

Purify the product by column chromatography on silica gel to separate the isomers.

Protocol 2: Nitration of N-acetylated this compound

Objective: To synthesize methyl 3-acetamido-5-chloro-2-nitrobenzoate and methyl 3-acetamido-5-chloro-4-nitrobenzoate.

Part A: Acetylation of the Amino Group

-

Dissolve this compound (1.0 eq) in acetic anhydride.

-

Add a catalytic amount of concentrated sulfuric acid.

-

Stir the mixture at room temperature for 1 hour.

-

Pour the reaction mixture into ice water and stir until the excess acetic anhydride has hydrolyzed.

-

Collect the precipitated solid by vacuum filtration, wash with cold water, and dry to obtain N-(3-carbomethoxy-5-chlorophenyl)acetamide.

Part B: Nitration

-

Add the N-acetylated product from Part A (1.0 eq) to concentrated sulfuric acid at 0 °C.

-

Slowly add a mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid dropwise, maintaining the temperature below 10 °C.

-

Stir the reaction mixture at 0-5 °C for 1-2 hours.

-

Carefully pour the reaction mixture onto crushed ice.

-

Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water, and dry.

-

The product can be purified by recrystallization from ethanol.

Part C: Deprotection (Hydrolysis of the Amide)

-

Reflux the nitrated product from Part B in a mixture of ethanol and concentrated hydrochloric acid for 4-6 hours.

-

Cool the reaction mixture and neutralize with a sodium hydroxide solution.

-

Extract the product with ethyl acetate, dry the organic layer, and evaporate the solvent to obtain the nitrated this compound.

Conclusion

The electrophilic aromatic substitution of this compound is a nuanced process governed by the interplay of a powerful activating group and two deactivating groups. A thorough analysis of these competing effects allows for strong predictions of regiochemical outcomes. The amino group is the dominant directing group, activating the ortho and para positions. Consequently, electrophilic attack is predicted to occur primarily at the C6 and C4 positions. While direct Friedel-Crafts reactions are likely to be unsuccessful, halogenation and protected nitration offer viable pathways for further functionalization of this versatile scaffold. The provided protocols, based on established chemical literature, serve as a robust starting point for researchers exploring the synthetic utility of this compound.

References

- Becker, F. F., Banik, I., & Banik, B. K. (2003). A Novel and Efficient Synthesis of 2-Amino-3-methyl-5-chlorobenzoic Acid. Organic Process Research & Development, 7(3), 359-361.

- BenchChem. (2025). Electrophilic aromatic substitution mechanisms in polysubstituted benzene.

-

BYJU'S. (n.d.). Electrophilic Substitution Reaction of Benzene. Retrieved from [Link]

- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms (5th ed.). Springer.

-

Chemistry LibreTexts. (2023, October 27). 16.11: Synthesis of Polysubstituted Benzenes. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, October 4). 16.4: Substituent Effects in Electrophilic Substitutions. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Reactions of Aniline. Retrieved from [Link]

-

Fiveable. (n.d.). Synthesis of Polysubstituted Benzenes. Retrieved from [Link]

- Google Patents. (n.d.). CN112778147A - Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid.

- Google Patents. (n.d.). CN119143618A - Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid.